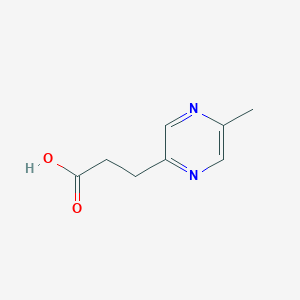
(4-Bromo-2-nitrophenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-nitrophenyl)methanethiol is an organic compound characterized by the presence of a bromine atom, a nitro group, and a thiol group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-bromotoluene to produce 4-bromo-2-nitrotoluene, which is then converted to (4-Bromo-2-nitrophenyl)methanethiol through a series of reactions involving thiolation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and thiolation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-nitrophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
(4-Bromo-2-nitrophenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-nitrophenyl)methanethiol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure with a methyl group instead of a thiol group.
4-Bromo-2-nitrobenzyl alcohol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
(4-Bromo-2-nitrophenyl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of bromine, nitro, and thiol groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H6BrNO2S |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(4-bromo-2-nitrophenyl)methanethiol |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-2-1-5(4-12)7(3-6)9(10)11/h1-3,12H,4H2 |
InChI Key |
VIBKUGXPUJEQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


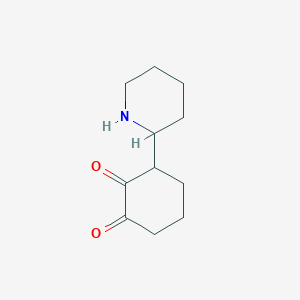

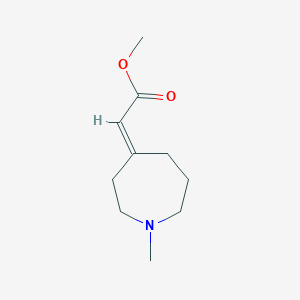
![1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-thiol](/img/structure/B13311870.png)
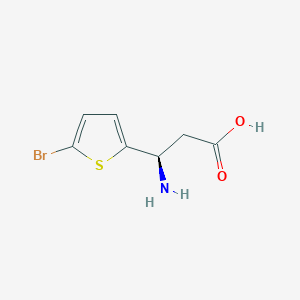
![tert-Butyl N-{3-azabicyclo[3.1.0]hexan-2-ylmethyl}carbamate](/img/structure/B13311877.png)
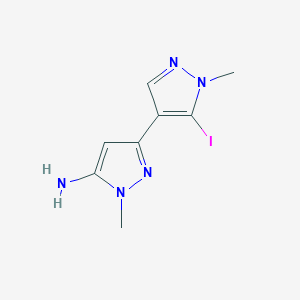
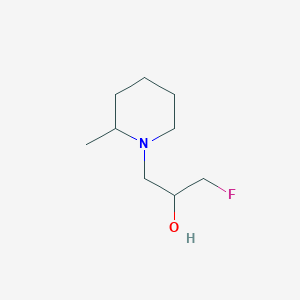
![1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]propan-1-one](/img/structure/B13311912.png)
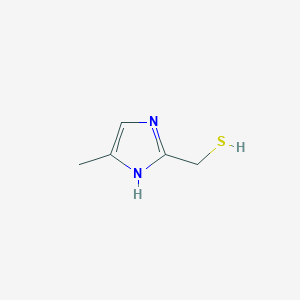
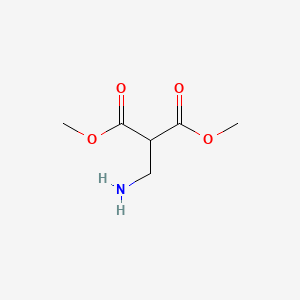
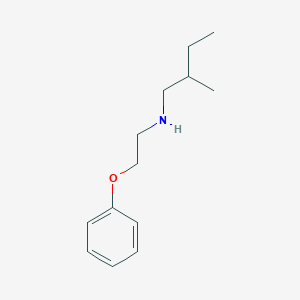
amine](/img/structure/B13311938.png)
